

Spectral Analysis of N-Boc-Indoline-7-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-indoline-7-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-indoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and natural product synthesis. Its rigid indoline core, coupled with the versatile carboxylic acid functionality and the tert-butyloxycarbonyl (Boc) protecting group, makes it a strategic starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the characteristic spectral data for **N-Boc-indoline-7-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with typical experimental protocols.

Physicochemical Properties

Property	Value
CAS Number	143262-20-8[1][2]
Molecular Formula	C ₁₄ H ₁₇ NO ₄ [1][2]
Molecular Weight	263.29 g/mol [1][2]
Appearance	Solid[2]
Melting Point	182 °C (decomposes)[2][3]

Spectral Data

The following tables summarize the expected spectral data for **N-Boc-indoline-7-carboxylic acid** based on typical values for similar compounds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	br s	1H	COOH
~7.7 - 7.9	d	1H	Ar-H
~7.5 - 7.7	d	1H	Ar-H
~7.1 - 7.3	t	1H	Ar-H
~4.1 - 4.3	t	2H	N-CH ₂
~3.1 - 3.3	t	2H	Ar-C-CH ₂
1.5 - 1.6	s	9H	C(CH ₃) ₃

¹³C NMR (Carbon NMR) Spectral Data

Chemical Shift (δ , ppm)	Assignment
~170 - 175	COOH
~150 - 155	N-C=O (Boc)
~140 - 145	Ar-C
~130 - 135	Ar-C
~125 - 130	Ar-CH
~120 - 125	Ar-CH
~115 - 120	Ar-CH
~80 - 85	C(CH ₃) ₃
~50 - 55	N-CH ₂
~28 - 30	C(CH ₃) ₃
~25 - 30	Ar-C-CH ₂

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Description	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~2980, 2930	C-H stretch (aliphatic)	Alkane
~1740-1700	C=O stretch	Carboxylic Acid
~1690-1650	C=O stretch	Amide (Boc)
~1600, ~1480	C=C stretch	Aromatic Ring
~1370, ~1390	C-H bend	t-butyl
~1250-1150	C-N stretch	Amine
~1200-1000	C-O stretch	Carboxylic Acid / Ester

Mass Spectrometry (MS)

m/z	Interpretation
264.1230	$[M+H]^+$ (Calculated for $C_{14}H_{18}NO_4^+$)
208.0811	$[M+H - C_4H_8]^+$ (Loss of isobutylene from Boc group)
164.0549	$[M+H - C_5H_9O_2]^+$ (Loss of Boc group)

Experimental Protocols

Below are typical protocols for acquiring the spectral data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **N-Boc-indoline-7-carboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and 16-64 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

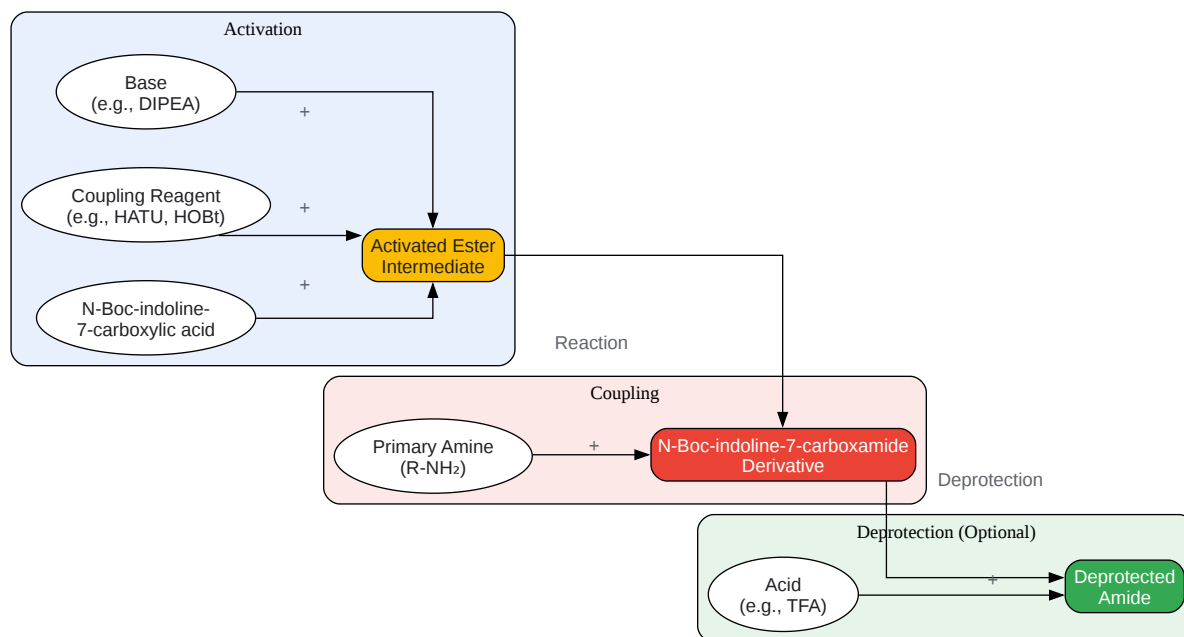
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Data Acquisition:** Record the IR spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method for this type of molecule. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Synthetic Workflow Visualization

N-Boc-indoline-7-carboxylic acid is frequently used as a starting material for the synthesis of more complex molecules, particularly through amide bond formation. The following diagram illustrates a typical experimental workflow for the amide coupling of **N-Boc-indoline-7-carboxylic acid** with a primary amine.



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Amide Coupling Workflow

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